N-ethyl-N-methylethanamine;hydrochloride
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Overview
Description
It is a clear, colorless to light yellow liquid that is highly flammable and corrosive . This compound is commonly used in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-ethyl-N-methylethanamine;hydrochloride can be synthesized through several methods:
Reductive Amination: This involves the reaction of ethylamine with formaldehyde and hydrogen in the presence of a catalyst such as palladium on carbon.
Alkylation of Secondary Amines: Another method involves the alkylation of N-methylethanamine with ethyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and high-yield synthesis. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Types of Reactions:
Oxidation: N-ethyl-N-methylethanamine can undergo oxidation reactions to form corresponding N-oxides.
Substitution: N-ethyl-N-methylethanamine can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether at low temperatures.
Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: N-oxides of N-ethyl-N-methylethanamine.
Reduction: Primary amines such as ethylamine and methylamine.
Substitution: Various substituted amines depending on the alkyl or acyl group used.
Scientific Research Applications
N-ethyl-N-methylethanamine;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-ethyl-N-methylethanamine;hydrochloride involves its interaction with various molecular targets, primarily through its amine group. It can act as a nucleophile, participating in substitution reactions with electrophiles. Additionally, it can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function . The compound’s effects are mediated through pathways involving amine receptors and enzymes that metabolize amines .
Comparison with Similar Compounds
N,N-Dimethylethanamine: Similar in structure but lacks the ethyl group, making it less bulky and potentially less reactive.
N,N-Diethylethanamine: Contains two ethyl groups, making it more sterically hindered and less nucleophilic compared to N-ethyl-N-methylethanamine.
N-Methylethanamine: A primary amine with only one methyl group, leading to different reactivity and physical properties.
Uniqueness: N-ethyl-N-methylethanamine;hydrochloride is unique due to its specific combination of ethyl and methyl groups attached to the nitrogen atom. This structure imparts distinct steric and electronic properties, making it a valuable intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
51211-54-2 |
---|---|
Molecular Formula |
C5H14ClN |
Molecular Weight |
123.62 g/mol |
IUPAC Name |
N-ethyl-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C5H13N.ClH/c1-4-6(3)5-2;/h4-5H2,1-3H3;1H |
InChI Key |
JXHZVHFODJSANQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CC.Cl |
Origin of Product |
United States |
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